molecular formula C8H8F2O B068082 4,5-Difluoro-2,3-dimethylphenol CAS No. 182011-09-2

4,5-Difluoro-2,3-dimethylphenol

Cat. No. B068082
CAS RN: 182011-09-2
M. Wt: 158.14 g/mol
InChI Key: IROZJIVUUWIDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2,3-dimethylphenol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DFP and is a derivative of phenol. Its chemical formula is C8H8F2O, and it has a molecular weight of 160.15 g/mol.

Mechanism of Action

DFP inhibits AChE by irreversibly binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic activity. This mechanism of action has been found to be effective in the treatment of neurological disorders.
Biochemical and Physiological Effects:
DFP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of several diseases.

Advantages and Limitations for Lab Experiments

DFP has several advantages for lab experiments. It is a potent and selective inhibitor of AChE, making it an ideal tool for studying the role of acetylcholine in various physiological processes. However, DFP is a toxic compound and should be handled with care. It can also be difficult to obtain and purify, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of DFP. One potential area of research is the development of DFP derivatives with improved pharmacological properties. Another area of research is the study of the effects of DFP on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, DFP could be used as a tool to study the role of acetylcholine in other physiological processes, such as immune function and cardiovascular regulation.

Synthesis Methods

DFP can be synthesized through the reaction of 4,5-difluoro-2,3-dimethylbenzoyl chloride and phenol in the presence of a base such as sodium hydroxide. This reaction produces DFP as the final product, which can be purified through recrystallization.

Scientific Research Applications

DFP has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors have been used as therapeutic agents for several neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

properties

CAS RN

182011-09-2

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

4,5-difluoro-2,3-dimethylphenol

InChI

InChI=1S/C8H8F2O/c1-4-5(2)8(10)6(9)3-7(4)11/h3,11H,1-2H3

InChI Key

IROZJIVUUWIDKB-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1O)F)F)C

Canonical SMILES

CC1=C(C(=C(C=C1O)F)F)C

synonyms

Phenol, 4,5-difluoro-2,3-dimethyl- (9CI)

Origin of Product

United States

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